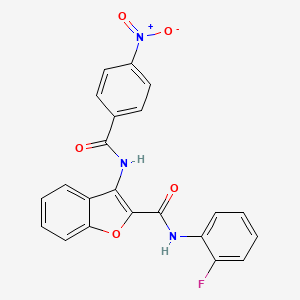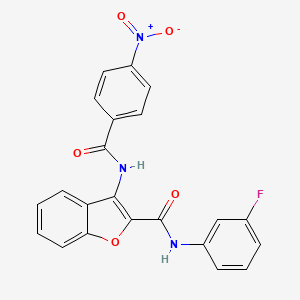
N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide, or N-(3-FP-NAP), is a synthetic compound with a wide range of potential applications in scientific research. N-(3-FP-NAP) is a fluorinated derivative of naphthalene-1-amido-1-benzofuran-2-carboxamide (NAP), a compound that has been used in various research studies due to its ability to interact with various proteins and receptors. N-(3-FP-NAP) is of particular interest due to its ability to interact with G protein-coupled receptors (GPCRs), a family of proteins that play an important role in many physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to N-(3-FP-NAP).
Mécanisme D'action
The mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) is not fully understood. However, it is believed that the compound binds to the GPCRs, which then activates the G proteins associated with the receptor. The activated G proteins then activate second messenger systems, such as cAMP and IP3, which in turn lead to the physiological effects of the compound.
Biochemical and Physiological Effects
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have a variety of biochemical and physiological effects. In animal studies, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to induce antinociception, or the inhibition of pain. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have anxiolytic effects, or the reduction of anxiety. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has also been found to have an effect on the cardiovascular system, decreasing blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, allowing for large quantities of the compound to be produced. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with a variety of GPCRs, allowing for a wide range of experiments to be conducted. However, one limitation of the compound is that its effects on the physiological system are not fully understood, making it difficult to predict the effects of the compound in different contexts.
Orientations Futures
Given the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) in scientific research, there are a number of future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to determine the mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) and to explore its potential applications in drug development. Finally, further research could be conducted to explore the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) as a tool for studying GPCRs and their associated signaling pathways.
Méthodes De Synthèse
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) can be synthesized through a multi-step process. The synthesis begins with the condensation of naphthalene-1-amido-1-benzofuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is carried out in a mixture of dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. The reaction yields the desired product, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide), in yields of up to 95%.
Applications De Recherche Scientifique
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been used in a variety of scientific research studies due to its ability to interact with GPCRs. GPCRs are a family of proteins that play an important role in many physiological processes, such as signal transduction, cell growth, and cell differentiation. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with several GPCRs, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to act as an agonist at the serotonin 5-HT2A receptor, an antagonist at the dopamine D2 receptor, and an inverse agonist at the histamine H1 receptor.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQMVMRIQQRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)

![6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489878.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)
![N-(2-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489891.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6489904.png)

![N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489926.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B6489934.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489938.png)
